An In-depth Technical Guide to 5-Fluoro-7-methylisatin for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-Fluoro-7-methylisatin for Researchers and Drug Development Professionals
Introduction
5-Fluoro-7-methylisatin, identified by the CAS number 749240-57-1, is a halogenated derivative of the isatin scaffold. Isatin (1H-indole-2,3-dione) and its analogs are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. These activities include potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a fluorine atom and a methyl group to the isatin core can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of 5-Fluoro-7-methylisatin, including its chemical properties, a detailed synthesis protocol adapted from established methods for related compounds, and an exploration of its potential biological activities and mechanisms of action based on data from structurally similar isatin derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Fluoro-7-methylisatin is presented in the table below.
| Property | Value |
| CAS Number | 749240-57-1 |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Appearance | Not specified (typically yellow to orange powder for isatins) |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF and DMSO[1] |
| SMILES | Cc1cccc(F)c1N/C(=O)C/1=O |
| InChI Key | Not readily available |
Synthesis of 5-Fluoro-7-methylisatin
The synthesis of 5-Fluoro-7-methylisatin can be achieved through the Sandmeyer isatin synthesis, a classic and versatile method for preparing isatin and its derivatives.[2] The general workflow involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.
Experimental Protocol: Sandmeyer Synthesis of 5-Fluoro-7-methylisatin
This protocol is adapted from the well-established Sandmeyer synthesis of 7-methylisatin.[2] The starting material for 5-Fluoro-7-methylisatin would be 3-fluoro-5-methylaniline.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-fluoro-5-methylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
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In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and anhydrous sodium sulfate in water.
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To this solution, add a solution of 3-fluoro-5-methylaniline (1.0 equivalent) in dilute hydrochloric acid.
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Finally, add a solution of hydroxylamine hydrochloride (2.2 equivalents) in water.
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Heat the mixture with stirring. The intermediate, 2-(hydroxyimino)-N-(3-fluoro-5-methylphenyl)acetamide, will precipitate upon cooling.
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Filter the precipitate and wash it thoroughly with water.
Step 2: Cyclization to 5-Fluoro-7-methylisatin
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Slowly add the dried isonitrosoacetanilide intermediate from Step 1 to pre-warmed concentrated sulfuric acid, maintaining the temperature between 70-80 °C.
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After the addition is complete, heat the mixture for a short period to ensure complete cyclization.
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Cool the reaction mixture and carefully pour it onto crushed ice.
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The precipitated 5-Fluoro-7-methylisatin is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
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Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Diagram of the Sandmeyer Synthesis Workflow
Caption: A generalized workflow for the Sandmeyer synthesis of 5-Fluoro-7-methylisatin.
Potential Biological Activities and Quantitative Data
While specific biological data for 5-Fluoro-7-methylisatin is not extensively available in the public domain, the isatin scaffold is known to be a versatile pharmacophore. The biological activities of closely related analogs, such as 7-methylisatin and various fluorinated isatins, provide valuable insights into the potential applications of 5-Fluoro-7-methylisatin.
Anticancer Activity
Isatin derivatives have been widely investigated for their anticancer properties, with a notable mechanism of action being the inhibition of protein kinases.
Table 1: Anticancer Activity (IC₅₀ values) of 7-Methylisatin Analogues
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-thiazole derivative | MCF-7 (Breast) | 4.69 - 22.9 | [1] |
| Isatin-thiazole derivative | HeLa (Cervical) | 4.69 - 22.9 | [1] |
Antimicrobial Activity
Several derivatives of isatin have demonstrated promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity (MIC values) of 7-Methylisatin Analogues
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isatin-thiazole derivative | Bacillus subtilis | 4.69 - 22.9 | [1] |
| Isatin-thiazole derivative | Escherichia coli | 4.69 - 22.9 | [1] |
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
A significant body of research has focused on isatin derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Isatin-based compounds can act as ATP-competitive inhibitors of CDK2, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of its substrates, which ultimately leads to cell cycle arrest and apoptosis.[5][6][7]
Signaling Pathway: CDK2 Regulation of the Cell Cycle
The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle and the proposed inhibitory action of isatin derivatives.
Caption: The role of the Cyclin E/CDK2 complex in the G1/S cell cycle transition and its inhibition by isatin derivatives.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 5-Fluoro-7-methylisatin, standard in vitro assays can be employed. The following are generalized protocols for evaluating anticancer and antimicrobial activities.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1]
Materials:
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Cancer cell lines (e.g., MCF-7, HeLa)
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96-well plates
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Cell culture medium
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5-Fluoro-7-methylisatin (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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Microplate reader
Procedure:
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Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
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Compound Treatment: Treat the cells with serial dilutions of 5-Fluoro-7-methylisatin for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC₅₀ value can then be calculated from the dose-response curve.
Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Bacterial or fungal strains
-
96-well plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
5-Fluoro-7-methylisatin (dissolved in a suitable solvent)
-
Microplate incubator
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of 5-Fluoro-7-methylisatin in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram of the Experimental Workflow for Biological Evaluation
Caption: A general workflow for the in vitro biological evaluation of 5-Fluoro-7-methylisatin.
5-Fluoro-7-methylisatin represents a promising scaffold for the development of novel therapeutic agents. While specific data on this particular compound is limited, the extensive research on its structural analogs provides a strong foundation for future investigation. The synthetic route via the Sandmeyer reaction is well-established, and a variety of robust in vitro assays are available to explore its potential anticancer and antimicrobial activities. The likely mechanism of action, through the inhibition of key cellular kinases such as CDK2, offers a clear direction for further mechanistic studies. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of 5-Fluoro-7-methylisatin and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
